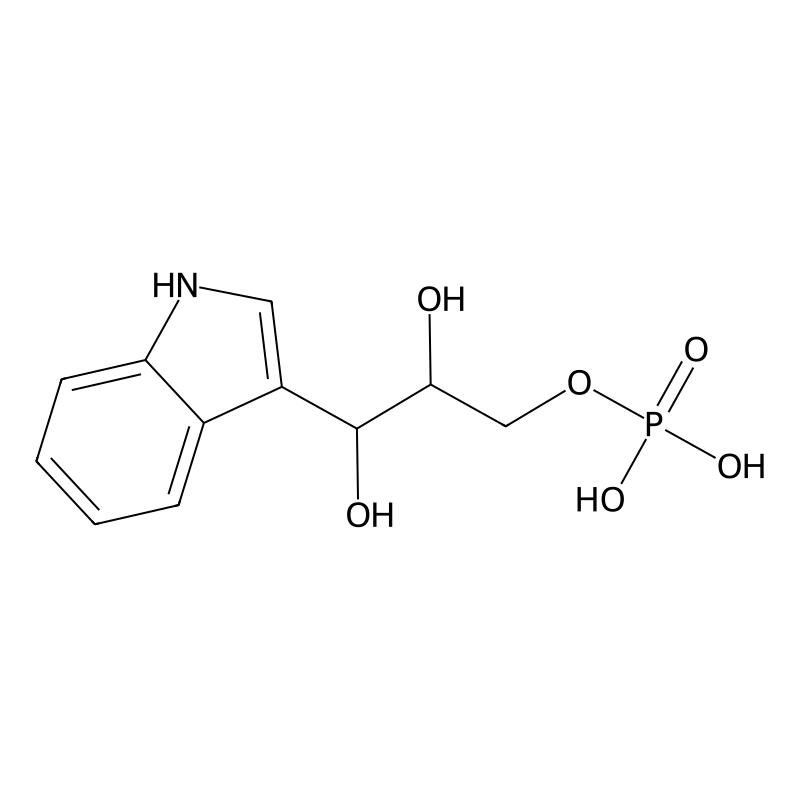

1-C-(Indol-3-yl)glycerol 3-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-C-(Indol-3-yl)glycerol 3-phosphate is a chemical compound characterized by its structure, which features an indole moiety attached to a glycerol phosphate backbone. The molecular formula for this compound is , and it is classified under the category of organic compounds known as 3-alkylindoles. This compound plays a significant role in various biochemical pathways, particularly in the biosynthesis of tryptophan and related metabolites.

The compound is also known by several synonyms, including (3-Indolyl)-glycerol phosphate and C1-(3-Indolyl)-glycerol 3-phosphate. It is produced in organisms like Saccharomyces cerevisiae and participates in several enzymatic reactions that are crucial for metabolic processes involving indole derivatives .

- Synthesis Reaction: It is synthesized from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate through the action of the enzyme indole-3-glycerol-phosphate synthase, which catalyzes the reaction:This reaction highlights the compound's role in the biosynthesis of tryptophan .

- Degradation Reaction: The compound can also be converted into indole and D-glyceraldehyde 3-phosphate via the enzyme indole-3-glycerol-phosphate lyase:This reaction demonstrates its involvement in metabolic pathways leading to indole production .

1-C-(Indol-3-yl)glycerol 3-phosphate exhibits biological activities that are integral to various metabolic processes. It is primarily associated with:

- Tryptophan Biosynthesis: As an intermediate in tryptophan biosynthesis, it plays a crucial role in synthesizing this essential amino acid, which is vital for protein synthesis and serves as a precursor for neurotransmitters like serotonin .

- Regulatory Functions: The compound may influence signaling pathways due to its involvement in the metabolism of indole derivatives, which have been shown to affect various physiological processes, including mood regulation and immune responses .

The synthesis of 1-C-(Indol-3-yl)glycerol 3-phosphate can be achieved through enzymatic pathways or chemical methods:

- Enzymatic Synthesis: The primary method involves the enzyme indole-3-glycerol-phosphate synthase, which catalyzes the conversion of specific substrates into 1-C-(Indol-3-yl)glycerol 3-phosphate under physiological conditions. This method is favored due to its specificity and efficiency .

- Chemical Synthesis: Although less common, chemical synthesis routes can be developed using organic chemistry techniques to construct the indole and glycerol phosphate moieties. These methods typically involve multiple steps, including protection-deprotection strategies and coupling reactions.

1-C-(Indol-3-yl)glycerol 3-phosphate has several applications in research and industry:

- Biochemical Research: It serves as a valuable intermediate for studying metabolic pathways involving tryptophan and its derivatives.

- Pharmaceutical Development: Due to its role in neurotransmitter synthesis, it may have potential applications in developing treatments for mood disorders or other conditions influenced by serotonin levels .

Studies on the interactions of 1-C-(Indol-3-yl)glycerol 3-phosphate focus on its role within metabolic networks:

- Enzyme Interactions: Research has shown that this compound interacts with various enzymes involved in tryptophan metabolism, influencing their activity and stability.

- Metabolic Pathway Analysis: Interaction studies often utilize techniques such as metabolomics to assess how changes in levels of this compound affect broader metabolic profiles within cells or organisms .

Several compounds share structural or functional similarities with 1-C-(Indol-3-yl)glycerol 3-phosphate. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Indole-3-glycerol phosphate | Precursor to serotonin; involved in plant metabolism | |

| Tryptophan | Essential amino acid; precursor for neurotransmitters | |

| Indole | Simple aromatic compound; precursor for many bioactive molecules |

Uniqueness of 1-C-(Indol-3-yl)glycerol 3-phosphate

What sets 1-C-(Indol-3-yl)glycerol 3-phosphate apart from these similar compounds is its specific role as a phosphorylated derivative that directly participates in both the biosynthesis of tryptophan and its conversion into other biologically active forms. Its unique structure allows it to act as both a substrate and a product within critical metabolic pathways, making it a focal point for research into amino acid metabolism and related therapeutic applications .

Role in Tryptophan Biosynthesis Cascade

1-C-(Indol-3-yl)glycerol 3-phosphate represents a critical intermediate in the tryptophan biosynthesis pathway, functioning as both a product and substrate in successive enzymatic reactions [1]. This compound is produced through the catalytic action of indole-3-glycerol-phosphate synthase, which converts 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate into 1-C-(indol-3-yl)-glycerol 3-phosphate with the concurrent release of carbon dioxide and water [1]. The compound serves as the immediate precursor to indole formation, which subsequently combines with serine to produce tryptophan [27].

The tryptophan biosynthesis cascade begins with chorismate, a common precursor for all aromatic amino acids, and proceeds through a series of enzymatic transformations [14]. The pathway involves seven distinct enzymatic reactions, with 1-C-(Indol-3-yl)glycerol 3-phosphate occupying the fifth position in this biosynthetic sequence [6]. The compound's molecular formula is C11H14NO8P with a molecular weight of 287.21 grams per mole, and it is classified as a member of sn-glycerol 3-phosphates [2].

Research has demonstrated that the biosynthesis of tryptophan through this pathway is highly conserved across diverse biological systems, from bacteria to plants and fungi [13]. The pathway's conservation reflects the fundamental importance of tryptophan not only as a proteinogenic amino acid but also as a precursor for numerous secondary metabolites [6]. In organisms such as Saccharomyces cerevisiae, 1-C-(Indol-3-yl)glycerol 3-phosphate has been identified as a naturally occurring metabolite, confirming its biological significance [2].

| Pathway Step | Substrate | Product | Enzyme |

|---|---|---|---|

| Step 4 | Phosphoribosylanthranilate | 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate | Phosphoribosylanthranilate isomerase |

| Step 5 | 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate | 1-C-(Indol-3-yl)glycerol 3-phosphate | Indole-3-glycerol-phosphate synthase |

| Step 6 | 1-C-(Indol-3-yl)glycerol 3-phosphate | Indole + Glyceraldehyde 3-phosphate | Indole-3-glycerol-phosphate lyase |

| Step 7 | Indole + Serine | Tryptophan | Tryptophan synthase |

Substrate Conversion Mechanisms in Indole-3-glycerol-phosphate Synthase-Catalyzed Reactions

The enzymatic conversion of substrate to 1-C-(Indol-3-yl)glycerol 3-phosphate involves a complex multistep mechanism characterized by conformational changes and precise substrate positioning [9]. Indole-3-glycerol-phosphate synthase belongs to the carboxy-lyase family of enzymes and employs a sophisticated catalytic strategy involving both condensation and decarboxylation steps [1]. The reaction mechanism begins with a condensation step where the substrate's carboxylated phenyl group executes a nucleophilic attack to form the pyrrole ring of the indole moiety [9].

Kinetic studies have revealed that the enzymatic mechanism follows a four-step process involving substrate binding, conformational transitions, chemical transformation, and product release [11] [15]. The substrate binding exhibits an induced-fit mechanism, where conformational changes occur following substrate association with the enzyme [11]. Pre-steady-state kinetic measurements have demonstrated that fast substrate binding and chemical transformation are followed by slow product release, with the liberation of 1-C-(Indol-3-yl)glycerol 3-phosphate from the active site representing the rate-limiting step [11].

Structural analysis has identified critical active site residues that facilitate the conversion process [9]. Two lysine residues, Lysine-53 and Lysine-110, play essential roles in controlling substrate binding orientation and providing general acid catalysis for the intramolecular ring formation reaction [33] [35]. The positioning of these residues determines the favorability of the substrate orientation for the ring closure reaction [33]. Molecular dynamics simulations have shown that the population of reactive enzyme-substrate conformers increases dramatically with temperature, correlating with enhanced enzymatic activity [33] [35].

The decarboxylation step, while traditionally considered mechanistically essential, has been shown through recent research to be less critical than previously understood [9]. Studies using decarboxylated substrate analogs have demonstrated that indole-3-glycerol-phosphate synthase can produce 1-C-(Indol-3-yl)glycerol 3-phosphate even without the carboxyl group, albeit at significantly reduced rates [9]. This finding challenges the traditional classification of the enzyme as a strict carboxy-lyase and suggests greater mechanistic flexibility [9].

| Kinetic Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Turnover number (kcat) | Variable by source organism | Optimal temperature | [7] [26] |

| Michaelis constant (Km) | Substrate-dependent | Standard conditions | [29] |

| Rate enhancement | 150-250 fold | Coupled reactions | [16] |

| Temperature optimum | 385 K | Hyperthermophilic species | [33] |

Metabolic Channeling in Plant Defense Compound Production

1-C-(Indol-3-yl)glycerol 3-phosphate serves as a crucial branch point metabolite in plant secondary metabolism, particularly in the biosynthesis of defense compounds [18] [20]. The compound functions as a metabolic hub where primary tryptophan biosynthesis diverges toward specialized metabolite production [18]. In plants, multiple indole-3-glycerol phosphate synthase isoforms channel 1-C-(Indol-3-yl)glycerol 3-phosphate toward different metabolic fates, including benzoxazinoid biosynthesis and volatile indole production [18].

Metabolic channeling involving 1-C-(Indol-3-yl)glycerol 3-phosphate occurs through direct protein-protein interactions between biosynthetic enzymes [18]. In maize, specific indole-3-glycerol phosphate synthase isoforms interact preferentially with different downstream enzymes, creating metabolic channels that direct the compound toward specific biosynthetic pathways [18]. These interactions include strong binding between indole-3-glycerol phosphate synthase-1 and benzoxazinoneless-1, as well as indole glycerolphosphate lyase, facilitating the production of benzoxazinoids and free indole respectively [18].

The metabolic channeling mechanism ensures efficient conversion of 1-C-(Indol-3-yl)glycerol 3-phosphate while preventing the loss of unstable intermediates [16]. This process is particularly important for plant defense compound biosynthesis, where rapid mobilization of protective metabolites is essential for survival [12]. Research has demonstrated that disruption of these channeling interactions through genetic mutations results in altered metabolite profiles and reduced plant defense capabilities [18].

Plant secondary metabolite production involving 1-C-(Indol-3-yl)glycerol 3-phosphate is regulated by complex signaling networks that respond to herbivore attack and pathogen invasion [12] [19]. Upon exposure to stress conditions, the expression of genes encoding indole-3-glycerol phosphate synthase isoforms is rapidly induced, leading to increased flux through defense metabolite pathways [12]. This regulation ensures that 1-C-(Indol-3-yl)glycerol 3-phosphate is efficiently channeled toward the production of protective compounds when needed [12].

Studies in Arabidopsis have revealed that 1-C-(Indol-3-yl)glycerol 3-phosphate serves as a precursor for multiple important plant metabolites, including indole-3-acetic acid, indole glucosinolates, and camalexin [19] [21]. The compound's central position in these biosynthetic networks makes it a critical control point for regulating plant hormone levels and defense compound production [19]. Cytochrome P450 enzymes convert tryptophan derivatives into indole-3-acetaldoxime, which then serves as a branch point for both auxin and glucosinolate biosynthesis [19].

Evolutionary Conservation Across Biological Kingdoms

The biosynthetic pathway producing 1-C-(Indol-3-yl)glycerol 3-phosphate exhibits remarkable evolutionary conservation across all domains of life, from archaea and bacteria to eukaryotes [13] [22]. Phylogenetic analysis of indole-3-glycerol-phosphate synthase sequences from diverse organisms reveals that this enzyme family has maintained its core catalytic mechanism for over four billion years [22]. The conservation extends beyond sequence similarity to include structural features and folding mechanisms [22].

Comparative studies of indole-3-glycerol-phosphate synthase from bacterial and archaeal sources have demonstrated that the folding intermediates and reaction mechanisms are highly conserved despite the evolutionary divergence of these organisms [22]. The enzyme's triose phosphate isomerase barrel structure, characterized by alternating beta-strands and alpha-helices, represents an ancient protein fold that has been maintained throughout evolution [22]. Bioinformatics analysis of thousands of non-redundant sequences has identified conserved structural elements that form the folding nucleus responsible for defining the enzyme's catalytic properties [22].

The evolutionary conservation of tryptophan biosynthesis reflects the fundamental importance of this pathway for cellular metabolism [13]. In bacteria, the genes encoding tryptophan biosynthetic enzymes are typically organized in operons, facilitating coordinated regulation of the entire pathway [13]. However, extensive gene rearrangements, including fusion and splitting events, have occurred during evolution while maintaining the essential catalytic functions [13] [24]. These rearrangements demonstrate the pathway's adaptability while preserving its core biochemical functionality [13].

Fungal evolution provides an interesting example of pathway conservation through gene fusion [24]. In fungi, the separate bacterial genes encoding tryptophan synthase alpha and beta subunits have been fused to create a single polypeptide, yet the catalytic mechanism for processing 1-C-(Indol-3-yl)glycerol 3-phosphate remains essentially unchanged [24]. This fusion event demonstrates how evolutionary processes can modify gene organization while preserving essential biochemical functions [24].

The metabolic networks involving 1-C-(Indol-3-yl)glycerol 3-phosphate have undergone significant expansion in plants compared to microorganisms [23]. While maintaining the core tryptophan biosynthetic pathway, plants have evolved additional enzymatic branches that utilize this compound for producing diverse secondary metabolites [23]. This evolutionary elaboration reflects the selective pressure for enhanced chemical defense capabilities in sessile organisms [23].

| Organism Domain | Gene Organization | Enzyme Structure | Functional Conservation |

|---|---|---|---|

| Bacteria | Operon-based | Separate subunits | High [13] |

| Archaea | Variable organization | Monomeric or dimeric | High [22] |

| Fungi | Fused genes | Multifunctional polypeptides | High [24] |

| Plants | Dispersed genes | Multiple isoforms | Elaborated [18] |

The catalytic mechanism of Indole-3-glycerol Phosphate Synthase represents one of the most thoroughly studied examples of enzyme-catalyzed cyclization reactions in amino acid biosynthesis. The enzyme catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate into indole-3-glycerol phosphate through a carefully orchestrated sequence of chemical transformations [1] [2].

The reaction proceeds through a three-step mechanism originally proposed by Parry and subsequently validated through extensive crystallographic, kinetic, and spectroscopic studies [2] [3]. Step 1 involves an intramolecular cyclization reaction where the substrate undergoes ring closure to form the first intermediate (I1) [1] [2]. This condensation step is initiated by protonation of the ketone group in 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate via general acid catalysis through Lysine-110, an absolutely conserved and essential amino acid residue [3] [4]. The resulting secondary carbocation becomes susceptible to nucleophilic attack from the benzyl ring, creating the sterically strained cyclized intermediate I1 [4].

Step 2 encompasses the decarboxylation process, where carbon dioxide is eliminated from intermediate I1 to form intermediate I2 [1] [2]. This step is thermodynamically favorable due to the release of a small, stable carbon dioxide molecule and the restoration of aromaticity to the phenyl ring [2]. Tandem mass spectrometry has provided direct evidence for the transient formation of I1 during both acid-catalyzed and enzyme-catalyzed reactions, confirming this mechanistic pathway [4].

Step 3 completes the transformation through a dehydration reaction that eliminates water and establishes the final indole structure [1] [2]. Recent kinetic investigations have revealed that Lysine-53 acts as the general acid that donates a proton to the hydroxyl group, while Glutamate-51 functions as the general base that abstracts a proton from the amine group of intermediate I2 [4]. This revised understanding represents a significant advancement over previous proposals that assigned these roles to Lysine-110 and Glutamate-159 [4].

The structural basis for catalysis involves three distinct functional regions within the active site [4]. The first region, composed of Lysine-110 and Glutamate-159 surfaces, facilitates the ring closure and decarboxylation steps. The second region, formed by Glutamate-51 and Lysine-53, completes the dehydration reaction. The third region constitutes the phosphate-anchoring pocket that maintains substrate positioning throughout the reaction [4].

Crystal structural studies have revealed that substrates initially bind in an extended, unproductive conformation where the carbon atoms destined for bond formation are separated by approximately 4.5 Angstroms [3] [5]. This finding indicates that substantial conformational rearrangements must occur during catalysis, with the substrate moving from one hydrophobic pocket to an adjacent pocket while the triosephosphate moiety remains rigidly anchored [3].

Kinetic Modeling of Multistep Reaction Processes

The kinetic modeling of Indole-3-glycerol Phosphate Synthase has evolved from simple steady-state descriptions to sophisticated multistep models that capture the complex temporal dynamics of this enzyme system. Pre-steady-state kinetic investigations have proven essential for elucidating the individual rate constants governing each catalytic step [1] [6].

Minimal Three-Step Kinetic Model: Initial studies using pre-steady-state kinetic measurements monitoring changes in intrinsic tryptophan and indole-3-glycerol phosphate fluorescence provided a minimal three-step kinetic model [1] [6]. In this model, fast substrate binding and chemical transformation are followed by slow product release, with the liberation of product from the active site identified as the rate-limiting step of the overall reaction [1] [6].

Four-Step Kinetic Model: More comprehensive analysis incorporating fluorescent dye labeling of active site loops revealed that a four-step kinetic model best accommodates all experimental observations [1] [6]. In this refined model, both the binding of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate and its on-enzyme conversion to indole-3-glycerol phosphate are accompanied by distinct conformational transitions [1] [6]. This model successfully accounts for the induced-fit-type binding mechanism observed for substrate binding [1] [6].

Temperature-Dependent Kinetic Behavior: The kinetic modeling becomes particularly complex when considering temperature effects on the multistep reaction process. Studies of Sulfolobus solfataricus Indole-3-glycerol Phosphate Synthase have demonstrated that the rate-determining step changes with temperature [7] [8]. At moderate temperatures (around 37°C), product release limits the overall reaction rate, but at elevated temperatures (75°C), the proton transfer step during dehydration becomes rate-limiting [7] [8].

Near Attack Conformer Analysis: Molecular dynamics simulations have provided crucial insights into the kinetic modeling by quantifying the population of reactive enzyme-substrate conformers known as Near Attack Conformers [8] [9]. The relative population of these conformers correlates remarkably well with the temperature-dependent activity of thermophilic Indole-3-glycerol Phosphate Synthase, with an approximately 1,100-fold increase in Near Attack Conformer population observed when temperature increases from 298 K to 385 K [8] [9].

Kinetic Parameter Variation: Comparative kinetic modeling across different organisms reveals substantial variation in catalytic parameters. Pseudomonas aeruginosa Indole-3-glycerol Phosphate Synthase exhibits the highest reported turnover number at 27.6 ± 1.0 s⁻¹ at 25°C, while Mycobacterium tuberculosis enzyme shows much lower activity at 0.13 ± 0.01 s⁻¹ under similar conditions [10] [11]. The Michaelis constants similarly vary from 1.5 μM for Pseudomonas aeruginosa to 50 μM for Mycobacterium tuberculosis, reflecting significant differences in substrate affinity [10] [11].

Pre-Steady-State Analysis Methods: The kinetic modeling employs sophisticated pre-steady-state analysis techniques including stopped-flow fluorescence spectroscopy and rapid quench methods [1] [6]. These approaches enable the resolution of individual rate constants for substrate binding (k₁), conformational changes (k₂), chemical conversion (k₃), and product release (k₄) [1] [6]. Global fitting procedures incorporating multiple detection methods provide the most reliable kinetic models [1] [6].

Allosteric Regulation and Cofactor Requirements

Indole-3-glycerol Phosphate Synthase represents a sophisticated example of allosteric regulation, particularly evident in its role within larger enzyme complexes. The enzyme exhibits V-type allosteric behavior when functioning as part of the imidazole glycerol phosphate synthase complex, where its catalytic activity becomes critically dependent on allosteric effector binding [12] [13].

V-Type Allosteric Mechanism: In the bifunctional imidazole glycerol phosphate synthase system, Indole-3-glycerol Phosphate Synthase activity is regulated through binding of the allosteric effector N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide at a site located more than 25 Angstroms from the active site [12] [13]. This long-range allosteric communication is facilitated through millisecond conformational motions that propagate throughout the protein structure [12] [13].

Millisecond Motion Networks: Nuclear magnetic resonance relaxation dispersion experiments have revealed that allosteric regulation depends on coordinated millisecond timescale motions spanning multiple structural elements [12] [13]. These motions include the active site region, Loop 1, the hydrophobic cluster, and the dimer interface [13]. Disruption of these motion networks through targeted mutations significantly diminishes both glutaminase kinetic activity and allosteric ligand binding affinity [12] [13].

Community Network Analysis: Computational analysis of allosteric pathways has identified optimal community networks that facilitate information transfer between the effector binding site and the active site [14]. These networks undergo significant reorganization upon effector binding, altering the connectivity between different structural regions and enabling efficient allosteric signal propagation [14]. The analysis has provided rational targets for both enzyme engineering and inhibitor design [14].

Cofactor Independence: Unlike many enzymes in amino acid biosynthesis, monomeric Indole-3-glycerol Phosphate Synthase exhibits remarkable cofactor independence for its intrinsic catalytic activity [15]. The enzyme does not require metal cofactors, organic coenzymes, or nucleotide cofactors for the basic cyclization and decarboxylation chemistry [15]. This independence reflects the enzyme's reliance on precisely positioned amino acid residues to provide the necessary chemical functionality [4].

Loop-Loop Interaction Networks: Statistical coupling analysis has identified covarying residues that coordinate functional motions between the β1α1 and β2α2 loops [16]. Residues Arginine-54 and Asparagine-90 in Sulfolobus solfataricus Indole-3-glycerol Phosphate Synthase represent critical nodes in this coordination network [16]. Mutations at these positions alter not only the kinetic parameters but also the pH rate profiles and solvent isotope effects, indicating their role in coordinating the general acid-base chemistry of the dehydration step [16].

Temperature-Dependent Allostery: The allosteric properties of Indole-3-glycerol Phosphate Synthase exhibit pronounced temperature dependence, particularly in thermophilic variants [17]. Enzyme kinetic and nuclear magnetic resonance dynamics measurements demonstrate that apo and effector-activated forms respond differently to temperature changes, suggesting that thermal energy serves as an additional regulatory factor [17].

Regulatory Site Specificity: The allosteric regulation shows exquisite specificity for the cognate effector molecule, with binding affinity and activation efficiency varying dramatically among structurally related compounds [13]. This specificity arises from the precise geometric requirements for inducing the conformational changes necessary for long-range signal transmission [13].

Conformational Dynamics in Active Site Loops

The conformational dynamics of active site loops represent a fundamental aspect of Indole-3-glycerol Phosphate Synthase function, with multiple timescale motions contributing to different phases of the catalytic cycle. These dynamics have been extensively characterized through nuclear magnetic resonance spectroscopy, fluorescence labeling techniques, and computational simulations [1] [6] [16].

β1α1 Loop Dynamics: The β1α1 loop, spanning residues Lysine-53 to Aspartate-65 in Sulfolobus solfataricus Indole-3-glycerol Phosphate Synthase, exhibits the most pronounced conformational flexibility [1] [6] [16]. This loop undergoes millisecond timescale motions that are essential for both substrate binding and catalytic turnover [1] [6]. Fluorescent labeling studies have demonstrated that this loop experiences conformational changes that follow substrate binding, consistent with an induced-fit mechanism [1] [6].

N-Terminal Extension Flexibility: The N-terminal helical extension, comprising two α-helices (α0 and α00), provides a dynamic lid structure over the active site [10]. Helix α0 is particularly important for substrate binding affinity, as demonstrated by trypsin digestion experiments that show dramatic increases in Michaelis constant values upon removal of these residues [10]. The flexibility of this region enables the conformational changes necessary for substrate accommodation and product release [10].

Hydrophobic Cluster Motions: The hydrophobic cluster consisting of Leucine-47, Valine-48, Phenylalanine-49, and Leucine-50 undergoes coordinated millisecond motions that facilitate allosteric communication [12] [13]. Nuclear magnetic resonance relaxation dispersion experiments reveal that this cluster participates in the network of motions connecting the effector binding site with the active site in bifunctional enzyme complexes [12] [13].

Loop-Loop Coordination Mechanisms: The β1α1 and β2α2 loops exhibit coordinated motions mediated by specific residue interactions [16]. Mutations at covarying positions Arginine-54 and Asparagine-90 disrupt this coordination, leading to altered kinetic behavior and modified pH rate profiles [16]. These findings highlight the importance of inter-loop communication for maintaining proper catalytic function [16].

Picosecond to Nanosecond Motions: High-frequency motions in the picosecond to nanosecond range occur within the immediate active site environment [18]. These rapid fluctuations enable the conformational sampling necessary for substrate positioning and transition state stabilization [18]. Molecular dynamics simulations indicate that the population of catalytically competent conformations depends critically on these fast motions [18].

Microsecond to Millisecond Transitions: Intermediate timescale motions in the microsecond to millisecond range mediate the larger conformational changes associated with substrate binding and product release [1] [6]. These motions are particularly evident in pre-steady-state kinetic experiments where conformational transitions can be resolved from chemical steps [1] [6].

Temperature Effects on Loop Dynamics: The conformational dynamics of active site loops exhibit strong temperature dependence [18] [8]. At elevated temperatures, the increased thermal energy enhances the population of catalytically productive conformations, contributing to the higher activity observed in thermophilic enzymes [18] [8]. Conversely, at lower temperatures, the enzyme adopts more rigid conformations that are less conducive to catalysis [18] [8].

Solvent Effects on Conformational Flexibility: The flexibility of active site loops is modulated by solvent conditions, including viscosity and pH [16] [4]. Solvent viscosity experiments demonstrate that conformational motions contribute to the rate-limiting steps, particularly under conditions where loop movements are restricted [16]. These findings emphasize the critical role of protein dynamics in catalytic efficiency [16].

Evolutionary Conservation of Dynamic Regions: Comparative analysis across different organisms reveals that the most dynamic regions of Indole-3-glycerol Phosphate Synthase are often the most highly conserved [19]. This conservation pattern suggests that the conformational flexibility of these regions has been optimized through evolutionary processes to support efficient catalysis [19]. The preservation of dynamic properties across diverse species underscores their fundamental importance for enzyme function [19].

XLogP3

Wikipedia

Dates

Stochastic thermodynamics of a chemical nanomachine: The channeling enzyme tryptophan synthase

Dimitri Loutchko, Maximilian Eisbach, Alexander S MikhailovPMID: 28088157 DOI: 10.1063/1.4973544

Abstract

The enzyme tryptophan synthase is characterized by a complex pattern of allosteric interactions that regulate the catalytic activity of its two subunits and opening or closing of their ligand gates. As a single macromolecule, it implements 13 different reaction steps, with an intermediate product directly channeled from one subunit to another. Based on experimental data, a stochastic model for the operation of tryptophan synthase has been earlier constructed [D. Loutchko, D. Gonze, and A. S. Mikhailov, J. Phys. Chem. B 120, 2179 (2016)]. Here, this model is used to consider stochastic thermodynamics of such a chemical nanomachine. The Gibbs energy landscape of the internal molecular states is determined, the production of entropy and its flow within the enzyme are analyzed, and the information exchange between the subunits resulting from allosteric cross-regulations and channeling is discussed.Kinetic mechanism of indole-3-glycerol phosphate synthase

Sandra Schlee, Susanne Dietrich, Tomasz Kurćon, Pamela Delaney, Nina M Goodey, Reinhard SternerPMID: 23214473 DOI: 10.1021/bi301342j

Abstract

The (βα)(8)-barrel enzyme indole-3-glycerol phosphate synthase (IGPS) catalyzes the multistep transformation of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) into indole-3-glycerol phosphate (IGP) in tryptophan biosynthesis. Mutagenesis data and crystal structure analysis of IGPS from Sulfolobus solfataricus (sIGPS) allowed for the formulation of a plausible chemical mechanism of the reaction, and molecular dynamics simulations suggested that flexibility of active site loops might be important for catalysis. Here we developed a method that uses extrinsic fluorophores attached to active site loops to connect the kinetic mechanism of sIGPS to structure and conformational motions. Specifically, we elucidated the kinetic mechanism of sIGPS and correlated individual steps in the mechanism to conformational motions of flexible loops. Pre-steady-state kinetic measurements of CdRP to IGP conversion monitoring changes in intrinsic tryptophan and IGP fluorescence provided a minimal three-step kinetic model in which fast substrate binding and chemical transformation are followed by slow product release. The role of sIGPS loop conformational motion during substrate binding and catalysis was examined via variants that were covalently labeled with fluorescent dyes at the N-terminal extension of the enzyme and mobile active site loop β1α1. Analysis of kinetic data monitoring dye fluorescence revealed a conformational change that follows substrate binding, suggesting an induced-fit-type binding mechanism for the substrate CdRP. Global fitting of all kinetic results obtained with wild-type sIGPS and the labeled variants was best accommodated by a four-step kinetic model. In this model, both the binding of CdRP and its on-enzyme conversion to IGP are accompanied by conformational transitions. The liberation of the product from the active site is the rate-limiting step of the overall reaction. Our results confirm the importance of flexible active loops for substrate binding and catalysis by sIGPS.Tryptophan Synthase Uses an Atypical Mechanism To Achieve Substrate Specificity

Andrew R Buller, Paul van Roye, Javier Murciano-Calles, Frances H ArnoldPMID: 27935677 DOI: 10.1021/acs.biochem.6b01127

Abstract

Tryptophan synthase (TrpS) catalyzes the final steps in the biosynthesis of l-tryptophan from l-serine (Ser) and indole-3-glycerol phosphate (IGP). We report that native TrpS can also catalyze a productive reaction with l-threonine (Thr), leading to (2S,3S)-β-methyltryptophan. Surprisingly, β-substitution occurs in vitro with a 3.4-fold higher catalytic efficiency for Ser over Thr using saturating indole, despite a >82000-fold preference for Ser in direct competition using IGP. Structural data identify a novel product binding site, and kinetic experiments clarify the atypical mechanism of specificity: Thr binds efficiently but decreases the affinity for indole and disrupts the allosteric signaling that regulates the catalytic cycle.Distinct conformational dynamics and allosteric networks in alpha tryptophan synthase during active catalysis

Kathleen F O'Rourke, Rebecca N D'Amico, Debashish Sahu, David D BoehrPMID: 33314435 DOI: 10.1002/pro.4011

Abstract

Experimental observations of enzymes under active turnover conditions have brought new insight into the role of protein motions and allosteric networks in catalysis. Many of these studies characterize enzymes under dynamic chemical equilibrium conditions, in which the enzyme is actively catalyzing both the forward and reverse reactions during data acquisition. We have previously analyzed conformational dynamics and allosteric networks of the alpha subunit of tryptophan synthase under such conditions using NMR. We have proposed that this working state represents a four to one ratio of the enzyme bound with the indole-3-glycerol phosphate substrate (E:IGP) to the enzyme bound with the products indole and glyceraldehyde-3-phosphate (E:indole:G3P). Here, we analyze the inactive D60N variant to deconvolute the contributions of the substrate- and products-bound states to the working state. While the D60N substitution itself induces small structural and dynamic changes, the D60N E:IGP and E:indole:G3P states cannot entirely account for the conformational dynamics and allosteric networks present in the working state. The act of chemical bond breakage and/or formation, or possibly the generation of an intermediate, may alter the structure and dynamics present in the working state. As the enzyme transitions from the substrate-bound to the products-bound state, millisecond conformational exchange processes are quenched and new allosteric connections are made between the alpha active site and the surface which interfaces with the beta subunit. The structural ordering of the enzyme and these new allosteric connections may be important in coordinating the channeling of the indole product into the beta subunit.Growth inhibitory effects of anthranilic acid and its derivatives against Legionella pneumophila

Takahide Sasaki, Satoru Mizuguchi, Kohsuke HondaPMID: 22341575 DOI: 10.1016/j.jbiosc.2012.01.012

Abstract

Legionella pneumophila is the principal etiologic agent of Legionnaires' disease. We found that the growth of L. pneumophila was markedly inhibited by its own cell lysate and the inhibitory effect was abolished by heat-treatment of the lysate. The genomic library of L. pneumophila was constructed in Escherichia coli and screened to determine the gene involved in the growth inhibition. A clone harboring the gene encoding anthranilate synthase (TrpE), which is involved in tryptophan biosynthesis, exhibited an inhibitory effect on the growth of L. pneumophila. Anthranilic acid exogenously added also exhibited antibacterial activity against L. pneumophila. A series of single-gene-knockout mutants of L. pneumophila lacking tryptophan synthesis genes were constructed and assessed for their susceptibility to anthranilic acid. Although the growth of mutants deficient in anthranilate phosphoribosyltransferase (TrpD) and N-(5'-phosphoribosyl)anthranilate isomerase (TrpF) was not affected by exogenous anthranilic acid, the indole-3-glycerophosphate synthase (TrpC) deficient mutant exhibited an increased susceptibility compared with the parent strain. These observations strongly indicate that 1-(2-carboxyphenylamino)-1'-deoxyribulose-5'-phosphate (CPADR-5'-P), which is an intermediate of tryptophan synthesis from anthranilic acid, is responsible for the growth inhibition of L. pneumophila.Benzoxazinoid biosynthesis in dicot plants

Katrin Schullehner, Regina Dick, Florian Vitzthum, Wilfried Schwab, Wolfgang Brandt, Monika Frey, Alfons GierlPMID: 18929374 DOI: 10.1016/j.phytochem.2008.08.023

Abstract

Benzoxazinoids are common defence compounds of the grasses and are sporadically found in single species of two unrelated orders of the dicots. In the three dicotyledonous species Aphelandra squarrosa, Consolida orientalis and Lamium galeobdolon the main benzoxazinoid aglucon is 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA). While benzoxazinoids in Aphelandra squarrosa are restricted to the root, in Consolida orientalis and Lamium galeobdolon DIBOA is found in all above ground organs of the adult plant in concentrations as high as in the seedling of maize. The initial biosynthetic steps in dicots and monocots seem to be identical. Indole is most probably the first specific intermediate that is oxygenated to indolin-2-one by a cytochrome P450 enzyme. C. orientalis has an active indole-3-glycerolphosphate lyase for indole formation that evolved independently from its orthologous function in maize. The properties and evolution of plant indole-3-glycerolphosphate lyases are discussed.Coevolving residues of (beta/alpha)(8)-barrel proteins play roles in stabilizing active site architecture and coordinating protein dynamics

Hongbo Shen, Feng Xu, Hairong Hu, Feifei Wang, Qi Wu, Qiang Huang, Honghai WangPMID: 18838123 DOI: 10.1016/j.jsb.2008.09.003

Abstract

Indole-3-glycerol phosphate synthase (IGPS) is a representative of (beta/alpha)(8)-barrel proteins-the most common enzyme fold in nature. To better understand how the constituent amino-acids work together to define the structure and to facilitate the function, we investigated the evolutionary and dynamical coupling of IGPS residues by combining statistical coupling analysis (SCA) and molecular dynamics (MD) simulations. The coevolving residues identified by the SCA were found to form a network which encloses the active site completely. The MD simulations showed that these coevolving residues are involved in the correlated and anti-correlated motions. The correlated residues are within van der Waals contact and appear to maintain the active site architecture; the anti-correlated residues are mainly distributed on opposite sides of the catalytic cavity and coordinate the motions likely required for the substrate entry and product release. Our findings might have broad implications for proteins with the highly conserved (betaalpha)(8)-barrel in assessing the roles of amino-acids that are moderately conserved and not directly involved in the active site of the (beta/alpha)(8)-barrel. The results of this study could also provide useful information for further exploring the specific residue motions for the catalysis and protein design based on the (beta/alpha)(8)-barrel scaffold.Genes

Anna Wlazło, Magdalena Święcicka, Marek D Koter, Tomasz Krępski, Leszek Bolibok, Anna Stochmal, Mariusz Kowalczyk, Monika Rakoczy-TrojanowskaPMID: 32093268 DOI: 10.3390/genes11020223

Abstract

Two genes,and

, both encoding indole-3-glycerol phosphate lyase (IGL), are believed to control the conversion of indole-3-glycerol phosphate (IGP) to indole. The first of these has generally been supposed to be regulated developmentally, being expressed at early stages of plant development with the indole being used in the benzoxazinoid (BX) biosynthesis pathway. In contrast, it has been proposed that the second one is regulated by stresses and that the associated free indole is secreted as a volatile. However, our previous results contradicted this. In the present study, we show that the

gene takes over the role of

at later developmental stages, between the 42nd and 70th days after germination. In the majority of plants with silenced

expression,

was either expressed at a significantly higher level than

or it was the only gene with detectable expression. Therefore, we postulate that the synthesis of indole used in BX biosynthesis in rye is controlled by both

and

, which are both regulated developmentally and by stresses. In silico and in vivo analyses of the promoter sequences further confirmed our hypothesis that the roles and modes of regulation of the

and

genes are similar.

Tryptophan synthase: structure and function of the monovalent cation site

Adam T Dierkers, Dimitri Niks, Ilme Schlichting, Michael F DunnPMID: 19848417 DOI: 10.1021/bi9008374

Abstract

The monovalent cation (MVC) site of the tryptophan synthase from Salmonella typhimurium plays essential roles in catalysis and in the regulation of substrate channeling. In vitro, MVCs affect the equilibrium distribution of intermediates formed in the reaction of l-Ser with the alpha(2)beta(2) complex; the MVC-free, Cs(+)-bound, and NH(4)(+)-bound enzymes stabilize the alpha-aminoacrylate species, E(A-A), while Na(+) binding stabilizes the l-Ser external aldimine species, E(Aex(1)). Two probes of beta-site reactivity and conformation were used herein, the reactive indole analogue, indoline, and the l-Trp analogue, l-His. MVC-bound E(A-A) reacts rapidly with indoline to give the indoline quinonoid species, E(Q)(indoline), which slowly converts to dihydroiso-l-tryptophan. MVC-free E(A-A) gives very little E(Q)(indoline), and turnover is strongly impaired; the fraction of E(Q)(indoline) formed is <3.5% of that given by the Na(+)-bound form. The reaction of l-Ser with the MVC-free internal aldimine species, E(Ain), initially gives small amounts of an active E(A-A) which converts to an inactive species on a slower, conformational, time scale. This inactivation is abolished by the binding of MVCs. The inactive E(A-A) appears to have a closed beta-subunit conformation with an altered substrate binding site that is different from the known conformations of tryptophan synthase. Reaction of l-His with E(Ain) gives an equilibrating mixture of external aldimine and quinonoid species, E(Aex)(his) and E(Q)(his). The MVC-free and Na(+) forms of the enzyme gave trace amounts of E(Q)(his) ( approximately 1% of the beta-sites). The Cs(+) and NH(4)(+) forms gave approximately 17 and approximately 14%, respectively. The reactivity of MVC-free E(Ain) was restored by the binding of an alpha-site ligand. These studies show MVCs and alpha-site ligands act synergistically to modulate the switching of the beta-subunit from the open to the closed conformation, and this switching is crucial to the regulation of beta-site catalytic activity. Comparison of the structures of Na(+) and Cs(+) forms of the enzyme shows Cs(+) favors complexes with open indole binding sites poised for the conformational transition to the closed state, whereas the Na(+) form does not. The beta-subunits of Cs(+) complexes exhibit preformed indole subsites; the indole subsites of the open Na(+) complexes are collapsed, distorted, and too small to accommodate indole.CLIPS-1D: analysis of multiple sequence alignments to deduce for residue-positions a role in catalysis, ligand-binding, or protein structure

Jan-Oliver Janda, Markus Busch, Fabian Kück, Mikhail Porfenenko, Rainer MerklPMID: 22480135 DOI: 10.1186/1471-2105-13-55

Abstract

One aim of the in silico characterization of proteins is to identify all residue-positions, which are crucial for function or structure. Several sequence-based algorithms exist, which predict functionally important sites. However, with respect to sequence information, many functionally and structurally important sites are hard to distinguish and consequently a large number of incorrectly predicted functional sites have to be expected. This is why we were interested to design a new classifier that differentiates between functionally and structurally important sites and to assess its performance on representative datasets.We have implemented CLIPS-1D, which predicts a role in catalysis, ligand-binding, or protein structure for residue-positions in a mutually exclusive manner. By analyzing a multiple sequence alignment, the algorithm scores conservation as well as abundance of residues at individual sites and their local neighborhood and categorizes by means of a multiclass support vector machine. A cross-validation confirmed that residue-positions involved in catalysis were identified with state-of-the-art quality; the mean MCC-value was 0.34. For structurally important sites, prediction quality was considerably higher (mean MCC = 0.67). For ligand-binding sites, prediction quality was lower (mean MCC = 0.12), because binding sites and structurally important residue-positions share conservation and abundance values, which makes their separation difficult. We show that classification success varies for residues in a class-specific manner. This is why our algorithm computes residue-specific p-values, which allow for the statistical assessment of each individual prediction. CLIPS-1D is available as a Web service at http://www-bioinf.uni-regensburg.de/.

CLIPS-1D is a classifier, whose prediction quality has been determined separately for catalytic sites, ligand-binding sites, and structurally important sites. It generates hypotheses about residue-positions important for a set of homologous proteins and focuses on conservation and abundance signals. Thus, the algorithm can be applied in cases where function cannot be transferred from well-characterized proteins by means of sequence comparison.